molecular formula C14H18N2O B14271657 Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- CAS No. 129863-83-8

Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl-

Cat. No.: B14271657
CAS No.: 129863-83-8
M. Wt: 230.31 g/mol
InChI Key: USBSBEDDWGJSQP-UHFFFAOYSA-N
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Description

Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methyl-1-oxo-2-propenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- typically involves the reaction of piperazine with 2-methyl-1-oxo-2-propenyl chloride and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles. The reactions are conducted under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(1-oxo-2-propenyl)piperazine
  • 1-acryloyl-4-methylpiperazine
  • 1-(4-methyl-piperazin-1-yl)propenone

Uniqueness

Piperazione, 1-(2-methyl-1-oxo-2-propenyl)-4-phenyl- is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

129863-83-8

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C14H18N2O/c1-12(2)14(17)16-10-8-15(9-11-16)13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3

InChI Key

USBSBEDDWGJSQP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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